

Evidence for Alectinib Continuation Beyond Progression

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Compound Focus: Alectinib

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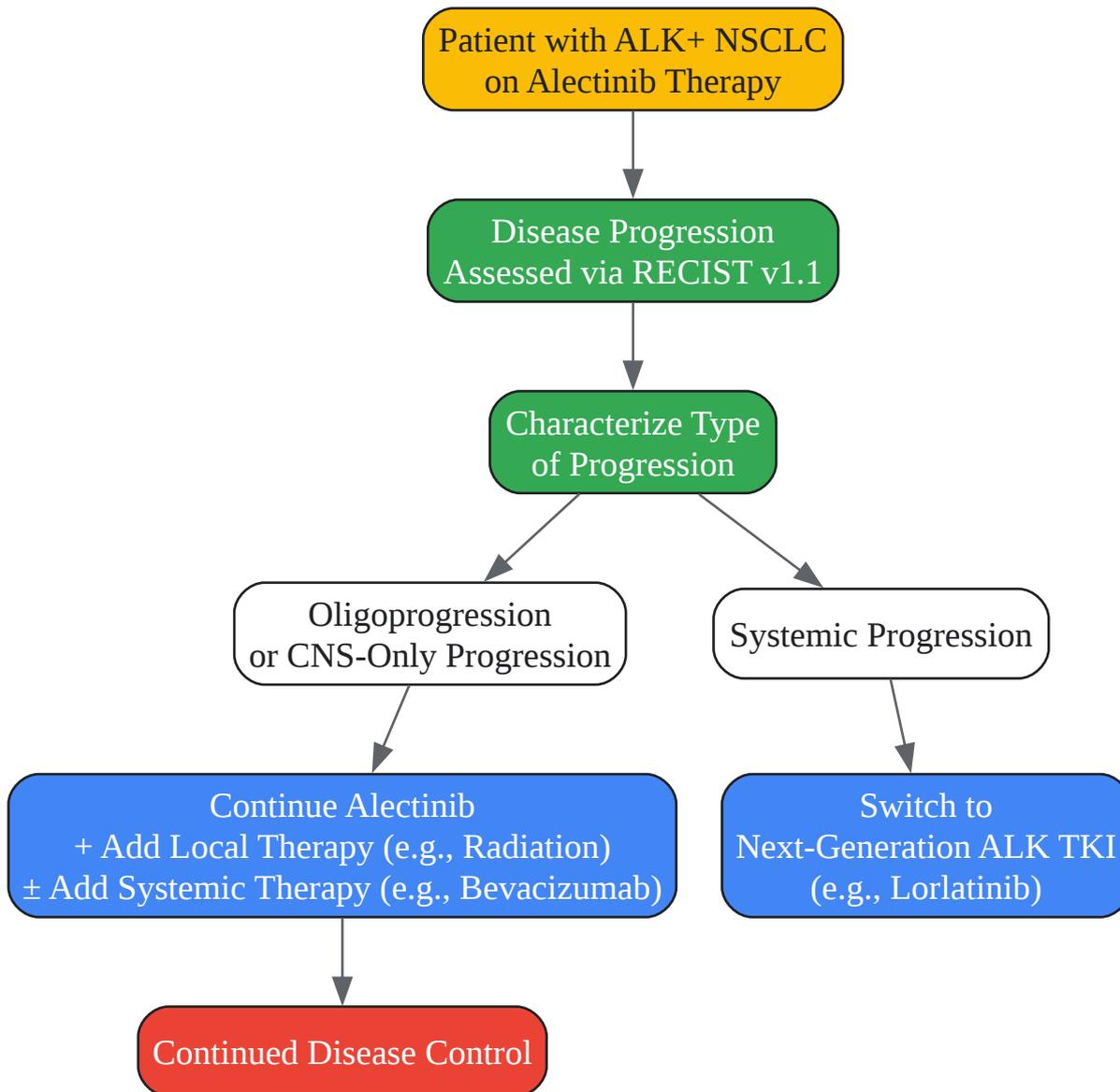
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Study Type & Citation	Patient Population & Treatment Context	Key Efficacy Findings	Safety Findings
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| Retrospective Cohort Study [1] [2] | - N=15

- Oligoprogression or **CNS-only** progression after 1st/2nd-line **alectinib**.
- Continued **alectinib + other necessary therapies** (e.g., local therapy). | - **mPFS**: 8 months post-continuation [1] [2]
- **ORR**: 46.7% during continuation phase [1] [2]
- **mOS**: Not reached [1] [2] | Favorable safety profile; only one patient experienced Grade 2 elevated liver enzymes (AST/SGOT) [1] [2]. | | **Phase 2 Trial (ALEK-B)** [3] | - **N=41**
- **First-line alectinib + bevacizumab**.
- Not a post-progression study, but shows efficacy of combination therapy. | - **12-month PFS rate**: 97.1%
- **36-month PFS rate**: 64.2%
- **ORR**: 100%
- **36-month icPFS rate**: 87.8% (intracranial efficacy) | Grade 3-4 AEs in 46.3% of patients; most common were **proteinuria** (22.0%) and **hepatotoxicity** (increased ALT: 17.1%, AST: 9.8%) [3]. |

The workflow for deciding on and implementing **alectinib** continuation beyond progression generally follows the logic below:



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Experimental & Clinical Protocol Guidance

For researchers and clinicians designing studies or treatment protocols, here are the key methodologies derived from the cited evidence.

Patient Selection Criteria

The benefit of continuing **alectinib** is primarily for a specific patient subgroup [1] [2]:

- **Confirmed Diagnosis:** Histologically/cytologically confirmed stage IV **ALK-positive NSCLC** (via FISH, IHC, or NGS) [1] [2].
- **Progression Type:**
 - **Oligoprogression:** Disease progression in a limited number of sites (typically 1-3), while other sites remain controlled [1] [2].
 - **CNS Progression:** Progression involving only the brain, with controlled extracranial disease [1] [2].
- **Prior Therapy:** Patients must have been on **alectinib** (first- or second-line) and demonstrated initial benefit before progressing [1] [2].

Note: Immediate switching to another TKI is typically recommended for **systemic progression**, which indicates broader treatment failure [1] [2].

Treatment Protocol & Dosing

- **Alectinib Continuation:** The standard dose of **alectinib 600 mg orally twice daily** is maintained [1] [3].
- **Combination Therapies:**
 - **Local Therapy:** For oligoprogressive lesions, particularly **stereotactic body radiation therapy (SBRT)** or **stereotactic radiosurgery (SRS)** for brain metastases, is commonly combined with continued **alectinib** [1] [2].
 - **Systemic Therapy:** As evidenced in the ALEK-B trial, combining **alectinib** with **bevacizumab** (15 mg/kg IV every 3 weeks) is a viable option to enhance efficacy and overcome resistance, even in the first-line setting [3].

Assessment Methodologies

- **Efficacy Endpoints:**
 - **Primary: Progression-Free Survival (PFS) post-continuation** (time from progression on initial **alectinib** to next progression or death) [1] [2].
 - **Secondary: Objective Response Rate (ORR), Overall Survival (OS), and Intracranial PFS (icPFS)** [1] [3].
- **Radiological Assessment:**
 - **Imaging Modality: CT (chest/abdomen/pelvis) and MRI (brain)** are standard [1].
 - **Frequency:** Scans are typically performed every 2-3 months to assess treatment response [1].

- **Response Criteria:** Use **RECIST 1.1 (Response Evaluation Criteria in Solid Tumors)** for standardized evaluation of tumor response [1].
- **Safety Monitoring:**
 - **Laboratory Tests:** Monitor liver function tests (ALT, AST, bilirubin) every 2 weeks for the first 3 months, then monthly [4]. Also monitor creatine phosphokinase (CPK) levels [4].
 - **Grading:** Score Adverse Events (AEs) using **CTCAE (Common Terminology Criteria for Adverse Events) v5.0** [1].

Troubleshooting & Management of Common Scenarios

- **Managing Liver Enzyme Elevations:** This is a known adverse event. For **Grade 3 or higher elevations**, the protocol is to temporarily **withhold alectinib**. Once the enzymes recover to Grade ≤ 1 , treatment can be **resumed at a reduced dose** (e.g., from 600 mg to 450 mg BID). Permanent discontinuation is recommended for severe or life-threatening cases [4].
- **Lack of Response after Continuation:** If a patient experiences further progression shortly after continuing **alectinib** (e.g., within 3-4 months), this suggests that the tumor is no longer sensitive to **alectinib**. The recommended action is to **discontinue alectinib** and **switch to a subsequent-line therapy**, such as lorlatinib or chemotherapy [1] [2].
- **Risk Factors for CNS Progression:** Be aware that certain baseline factors are associated with a higher risk of CNS progression while on **alectinib**. These include receiving **alectinib** as **second-line therapy** (after crizotinib), having **non-EML4-ALK variant 3a/b** fusions, and a **PD-L1 TPS $\geq 50\%$** [5]. Patients with these factors may require more vigilant CNS monitoring.

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